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molecular formula C9H11BrO3 B8450255 5-Bromo-4-tert-butyl-furan-2-carboxylic acid

5-Bromo-4-tert-butyl-furan-2-carboxylic acid

Cat. No. B8450255
M. Wt: 247.09 g/mol
InChI Key: JHWBYNHJMGLVNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09023846B2

Procedure details

A solution of methyl 5-bromo-4-tert-butyl-furan-2-carboxylate (1.45 g, 5.57 mmol, prepared as described in the previous step) in a mixture of THF (15 mL), MeOH (10 mL), and H2O (5 mL) was treated with 3 M aqueous NaOH solution (3.00 mL, 9.00 mmol) and the resulting mixture was stirred at room temperature for 16 h. The solvent was removed under reduced pressure and the residue was dissolved in H2O (60 mL) and extracted with Et2O (2×30 mL). The aqueous layer was acidified to pH-2 using 2 M HCl. The precipitate was isolated by filtration, washed with H2O (20 mL), and air-dried to yield 5-bromo-4-tert-butyl-furan-2-carboxylic acid. The filtrate was extracted with EtOAc (3×20 mL) and the combined extracts were dried over MgSO4 and filtered. The solvent was removed under reduced pressure to yield a second crop of 5-bromo-4-tert-butyl-furan-2-carboxylic acid. 1H-NMR (400 MHz, CDCl3) δ: 7.25 (s, 1H), 1.35 (s, 9H).
Name
methyl 5-bromo-4-tert-butyl-furan-2-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[O:6][C:5]([C:7]([O:9]C)=[O:8])=[CH:4][C:3]=1[C:11]([CH3:14])([CH3:13])[CH3:12].CO.O.[OH-].[Na+]>C1COCC1>[Br:1][C:2]1[O:6][C:5]([C:7]([OH:9])=[O:8])=[CH:4][C:3]=1[C:11]([CH3:14])([CH3:13])[CH3:12] |f:3.4|

Inputs

Step One
Name
methyl 5-bromo-4-tert-butyl-furan-2-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C=C(O1)C(=O)OC)C(C)(C)C
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
CO
Name
Quantity
5 mL
Type
reactant
Smiles
O
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at room temperature for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in H2O (60 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with Et2O (2×30 mL)
CUSTOM
Type
CUSTOM
Details
The precipitate was isolated by filtration
WASH
Type
WASH
Details
washed with H2O (20 mL)
CUSTOM
Type
CUSTOM
Details
air-dried

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
BrC1=C(C=C(O1)C(=O)O)C(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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